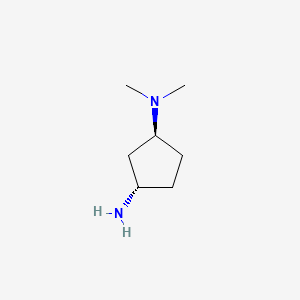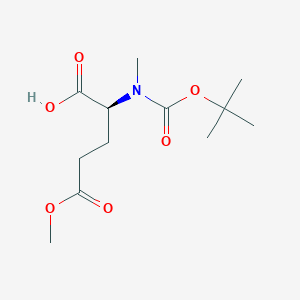
Boc-N-Me-Glu(OMe)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-Glu(OMe)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst like sulfuric acid or hydrochloric acid.
N-Methylation: The nitrogen atom is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-N-Me-Glu(OMe)-OH can undergo oxidation reactions, typically at the methylated nitrogen or the side chain.
Reduction: Reduction reactions can occur at the carboxyl group or the Boc-protected amino group.
Substitution: The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Free amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and peptides.
- Employed in the study of reaction mechanisms and synthetic pathways.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Studied for its role in enzyme-substrate interactions and protein folding.
Medicine:
- Investigated for potential therapeutic applications in drug development.
- Used in the design of peptide-based drugs and inhibitors.
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of new materials and catalysts.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors, depending on its structure and functional groups.
- It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Boc-Glu(OMe)-OH: Similar structure but without N-methylation.
Boc-N-Me-Asp(OMe)-OH: Similar structure but derived from aspartic acid.
Fmoc-N-Me-Glu(OMe)-OH: Similar structure but with a different protecting group (Fmoc).
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Me-Glu(OMe)-OH unique in its reactivity and applications.
- N-methylation adds steric hindrance and alters the compound’s interaction with enzymes and receptors.
Eigenschaften
Molekularformel |
C12H21NO6 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(2S)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
ZKNHSXSCXRYJHZ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


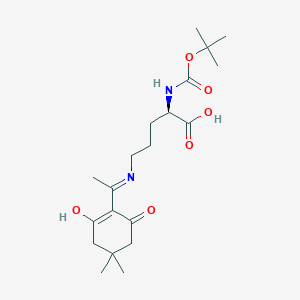
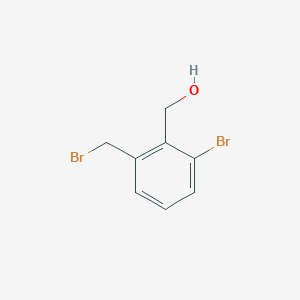
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

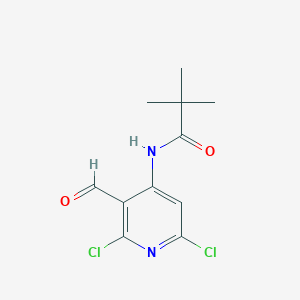
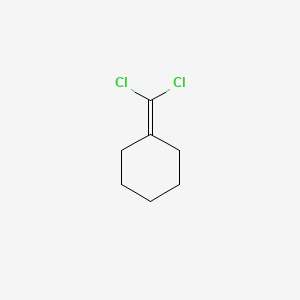
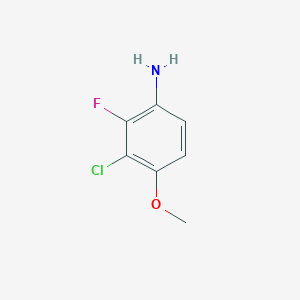

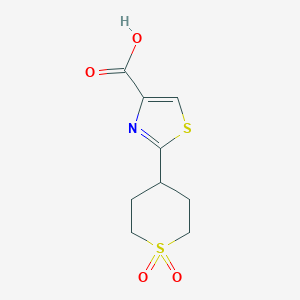
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

